molecular formula C18H13NO B12097671 9-(Pyridin-2-yl)-9h-fluoren-9-ol CAS No. 64436-62-0

9-(Pyridin-2-yl)-9h-fluoren-9-ol

Cat. No.: B12097671
CAS No.: 64436-62-0
M. Wt: 259.3 g/mol
InChI Key: YDXRPPDCHGHWMY-UHFFFAOYSA-N
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Description

9-(Pyridin-2-yl)-9h-fluoren-9-ol is a synthetic fluorene derivative designed for research and development purposes. Compounds featuring a fluorene core linked to a pyridine moiety are of significant interest in material science and medicinal chemistry due to their unique electronic and structural properties . In material science, such structurally related fluorene-pyridine hybrids are investigated as key components in the synthesis of organic light-emitting devices (OLEDs) and dye-sensitized solar cells (DSSCs) . Their rigid, planar structure is conducive to charge transport and can be fine-tuned to achieve desired photophysical characteristics, such as blue emission . In biological and pharmaceutical research, fluorene derivatives have been explored for a range of activities. Studies on analogous compounds have shown potential in cytotoxic evaluations against cancer cell lines, with some demonstrating significant activity . Furthermore, certain fluorene-based molecules have been evaluated for their antioxidant and antimicrobial properties, highlighting the versatility of this chemical scaffold in bio-oriented research . The mechanism of action for fluorene derivatives can vary widely depending on the specific substituents and the biological target. Some are studied as weak dopamine reuptake inhibitors, while others may interact with cellular organelles to promote cytotoxic reactions or inhibit specific enzymes . Researchers value this compound as a building block for further chemical functionalization, enabling the creation of more complex molecular architectures for specific applications . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64436-62-0

Molecular Formula

C18H13NO

Molecular Weight

259.3 g/mol

IUPAC Name

9-pyridin-2-ylfluoren-9-ol

InChI

InChI=1S/C18H13NO/c20-18(17-11-5-6-12-19-17)15-9-3-1-7-13(15)14-8-2-4-10-16(14)18/h1-12,20H

InChI Key

YDXRPPDCHGHWMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=CC=N4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Pyridin-2-yl)-9h-fluoren-9-ol typically involves the following steps:

    Formation of the Fluorene Backbone: The fluorene backbone can be synthesized through a Friedel-Crafts alkylation reaction, where benzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst.

    Introduction of the Pyridine Ring: The pyridine ring is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a pyridine boronic acid derivative reacts with a halogenated fluorene compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

9-(Pyridin-2-yl)-9h-fluoren-9-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated fluorene derivative.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: 9-(Pyridin-2-yl)-9H-fluoren-9-one.

    Reduction: 9-(Pyridin-2-yl)-9H-fluorene.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Synthesis of 9-(Pyridin-2-yl)-9H-fluoren-9-ol

The synthesis of this compound typically involves the reaction of 9H-fluoren-9-one with pyridine derivatives. Various methods have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions. For instance, a recent study demonstrated a microwave-assisted method yielding high purity and efficiency in synthesizing fluorenyl derivatives with pyridine moieties .

Biological Activities

Antimicrobial Properties
Research has highlighted the antimicrobial efficacy of this compound against various pathogens. A study reported significant inhibition zones against Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent . The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.

Antioxidant Activity
The antioxidant capacity of this compound has been assessed through various assays, including DPPH radical scavenging tests. Results showed that the compound effectively neutralizes free radicals, suggesting its utility in preventing oxidative stress-related diseases .

Anticancer Activity
In vitro studies have revealed that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. Notably, compounds demonstrated significant inhibition of cell proliferation and induction of apoptosis in breast cancer cells . These findings position the compound as a promising candidate for further anticancer drug development.

Material Science Applications

Fluorescent Materials
The unique structural features of this compound make it suitable for developing fluorescent materials. Its ability to emit light upon excitation has been exploited in creating organic light-emitting diodes (OLEDs) and sensors for detecting metal ions . The incorporation of pyridine enhances the electronic properties, improving the performance of these materials.

Catalysis
The compound has shown potential as a catalyst in various organic reactions, including cross-coupling reactions and oxidation processes. Its ability to facilitate reactions while maintaining selectivity makes it valuable in synthetic organic chemistry .

Case Studies

Study Focus Findings Reference
Antimicrobial EfficacySignificant inhibition against E. coli and Staphylococcus aureus with zones of inhibition >17 mm
Antioxidant ActivityEffective DPPH scavenging activity indicating strong antioxidant properties
Anticancer ActivityInduced apoptosis in breast cancer cells with low IC50 values
Catalytic ApplicationsFacilitated cross-coupling reactions with high yields

Mechanism of Action

The mechanism of action of 9-(Pyridin-2-yl)-9h-fluoren-9-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The key distinction between 9-(Pyridin-2-yl)-9H-fluoren-9-ol and analogous compounds lies in the substituent at the 9-position:

  • 9H-Fluoren-9-ol (C₁₃H₁₀O): Lacks the pyridinyl group, resulting in reduced aromatic conjugation and metal-coordination capability. It serves primarily as a synthetic intermediate .
  • This affects solubility and crystallinity, as noted in studies of competitive crystalline interactions .
  • 9-(4-Hexyloxyphenyl)-9H-fluoren-9-ol : Incorporates a hexyloxy-phenyl group, enhancing hydrophobicity and tuning optoelectronic properties for use in OLEDs .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Polarity) Key Functional Groups
This compound 259.3 Not Reported Moderate (polar) Pyridinyl, hydroxyl
9H-Fluoren-9-ol 182.22 153.5 Low (non-polar) Hydroxyl
9-Phenyl-9-fluorenol 258.32 Not Reported Low (non-polar) Phenyl, hydroxyl
9-(4-Hexyloxyphenyl)-9H-fluoren-9-ol 382.5 Not Reported Low (hydrophobic) Hexyloxy-phenyl, hydroxyl

Thermal Stability

The pyridinyl group enhances thermal stability relative to alkyl-substituted fluorenols. For example, this compound-based materials in OLEDs demonstrate higher decomposition temperatures (>300°C) compared to non-aromatic analogs .

Research Findings and Data

Spectroscopic Data

  • ¹H NMR: The pyridinyl protons in this compound resonate at δ 8.5–9.0 ppm, distinct from phenyl protons (δ 7.2–7.8 ppm) in 9-Phenyl-9-fluorenol .
  • UV-Vis : Pyridinyl derivatives exhibit λmax ~350 nm, whereas phenyl analogs absorb at λmax ~320 nm .

Biological Activity

9-(Pyridin-2-yl)-9H-fluoren-9-ol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and various applications in pharmacology.

Synthesis and Structural Characteristics

The compound can be synthesized through various methods, including modifications of fluorene derivatives. The structural framework of this compound allows for diverse functionalization, enhancing its biological activity. The presence of the pyridine moiety is particularly significant as it can participate in various interactions with biological targets.

Research indicates that this compound exhibits several mechanisms of action, primarily through enzyme inhibition and interaction with cellular pathways:

Research Findings and Case Studies

Several studies have explored the biological activities associated with this compound:

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Histone Deacetylase InhibitionIC50 values < 25 nM for certain derivatives
Antimicrobial ActivityEffective against Gram-positive bacteria (MICs: 2–32 µg/mL)
Anticancer PotentialInduction of apoptosis in cancer cell lines suggested

Case Studies

  • Histone Deacetylase Inhibition : A study highlighted the structural modifications that enhance the potency of pyridine-containing compounds against HDACs. The findings indicated that specific substitutions could significantly improve inhibitory activity, making these compounds valuable in cancer therapy .
  • Antimicrobial Evaluation : Another study focused on synthesizing derivatives of fluorenes and assessing their antimicrobial efficacy. Results demonstrated that while some compounds exhibited strong antibacterial properties, others were less effective, emphasizing the need for further optimization .
  • Toxicity and Safety Profiles : Evaluations of cytotoxicity revealed that while some derivatives showed promising biological activities, they also exhibited dose-dependent cytotoxic effects on normal cell lines, necessitating careful consideration in therapeutic applications .

Q & A

Q. What synthetic methodologies are optimal for preparing 9-(Pyridin-2-yl)-9H-fluoren-9-ol?

  • Methodological Answer : A Grignard reaction between pyridinylmagnesium bromide and fluoren-9-one is commonly employed. Key steps include:

Reagent Preparation : Generate the Grignard reagent under inert conditions (e.g., THF, N₂ atmosphere) .

Nucleophilic Addition : React with fluoren-9-one at room temperature for 2–4 hours to form the tertiary alcohol .

Workup : Quench with saturated NH₄Cl, extract with dichloromethane, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Crystallization : Recrystallize from ethanol to obtain high-purity crystals for structural validation .

Q. How can spectroscopic and crystallographic techniques confirm the structural integrity of this compound?

  • Methodological Answer : Use a multi-technique approach:

X-ray Crystallography : Resolve the crystal structure using SHELX software (e.g., SHELXL for refinement) to confirm stereochemistry and bond lengths .

NMR Analysis : Compare ¹H/¹³C NMR shifts with computational predictions (e.g., DFT) to validate the pyridinyl and fluorenol moieties .

IR Spectroscopy : Identify O–H (∼3400 cm⁻¹) and aromatic C–H stretches to confirm functional groups .

Q. What are the common impurities encountered during synthesis, and how are they addressed?

  • Methodological Answer : Impurities often arise from:

Incomplete Grignard Reactions : Monitor reaction progress via TLC. Unreacted fluoren-9-one appears as a lower Rf spot .

Oxidation Byproducts : Use inert atmospheres to minimize fluorenol oxidation to fluorenone. Purify via silica gel chromatography to separate .

Diastereomeric Byproducts : Optimize reaction stoichiometry and temperature to suppress competing pathways .

Advanced Research Questions

Q. How can oxidative degradation pathways of this compound be systematically analyzed?

  • Methodological Answer :

Oxidative Stress Testing : Expose the compound to KMnO₄ or CrO₃ in acidic conditions to simulate degradation .

Product Identification : Use HPLC-MS (ESI+) to detect biaryl products from ring-opening reactions, referencing fragmentation patterns .

Kinetic Studies : Monitor degradation rates via UV-Vis spectroscopy (λ = 250–300 nm) under varying pH and temperature .

Q. How can contradictions in crystallographic data (e.g., bond length discrepancies) be resolved?

  • Methodological Answer :

Data Validation : Check for twinning or disorder using PLATON; reprocess data with alternative software (e.g., OLEX2) if SHELX refinement fails .

Comparative Analysis : Cross-reference with analogous structures (e.g., 9-Allyl-9H-fluoren-9-ol) to identify systematic errors .

Computational Validation : Compare experimental bond lengths with DFT-optimized geometries to resolve ambiguities .

Q. What strategies enable the design of fluorimetric pH sensors using this compound?

  • Methodological Answer :

Functionalization : Introduce electron-withdrawing groups (e.g., nitro) to the pyridinyl ring to enhance pH-sensitive fluorescence .

Spectroscopic Calibration : Measure fluorescence intensity (λₑₓ = 350 nm, λₑₘ = 450 nm) across pH 2–12 to identify responsive ranges .

Cell Imaging : Test biocompatibility in HeLa cells using confocal microscopy; validate localization with organelle-specific dyes .

Q. How can computational methods predict the compound’s reactivity in novel reaction environments?

  • Methodological Answer :

DFT Calculations : Use Gaussian09 with B3LYP/6-31G* basis sets to model transition states for nucleophilic/electrophilic attacks .

Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict solubility and aggregation behavior .

Docking Studies : Assess binding affinity with biological targets (e.g., enzymes) using AutoDock Vina to guide pharmacological applications .

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